5-Carbamoyl-5-methyl-1-pyrroline N-oxide

Description

Historical Development of Nitrone-Based Spin Traps

The evolution of nitrone spin traps began in the 1960s with the discovery that cyclic nitrones like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) could stabilize free radicals as nitroxide adducts for EPR analysis. Early synthesis methods for DMPO and related compounds, such as 3,3,5,5-tetramethyl-1-pyrroline N-oxide (TMPO), involved multi-step processes with low yields. These nitrones enabled the detection of short-lived radicals but faced limitations in adduct stability and specificity. For instance, DMPO-O₂H, the superoxide adduct of DMPO, has a half-life of less than one minute, complicating its use in biological systems.

The 1980s–1990s saw advancements in nitrone design, including the introduction of electron-withdrawing groups to improve adduct stability. Compounds like 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO) and 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) emerged, with DEPMPO-O₂H exhibiting a half-life of ~16 minutes. AMPO, developed in the early 2000s, incorporated a carbamoyl group (-CONH₂) that facilitated intramolecular hydrogen bonding, further stabilizing its radical adducts. This structural innovation marked a significant milestone in spin trap chemistry, enabling more reliable detection of radicals in aqueous environments.

Structural and Functional Significance of AMPO in Radical Chemistry

Molecular Architecture and Intramolecular Interactions

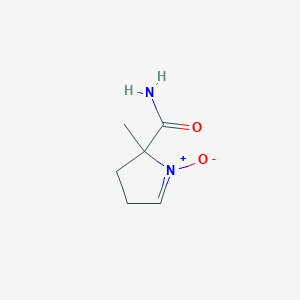

AMPO’s structure features a pyrroline N-oxide ring with a carbamoyl group at the 5-position (Fig. 1). X-ray crystallography and density functional theory (DFT) studies reveal intramolecular hydrogen bonds between the carbamoyl NH group and the nitrone oxygen, which rigidify the molecule and enhance its stability. This conformational restraint reduces rotational freedom, optimizing spin adduct formation and longevity.

Table 1: Key Structural Properties of AMPO

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ | |

| Molecular Weight | 142.16 g/mol | |

| CAS Registry Number | 61856-98-2 | |

| Intramolecular H-bond | NH⋯O (2.01 Å) |

Radical Trapping Mechanism and Adduct Stability

AMPO reacts with radicals via addition to the nitrone group, forming nitroxide adducts detectable by EPR. For superoxide, the reaction proceeds as follows:

$$ \text{AMPO} + \text{O}2^{\bullet -} + \text{H}^+ \rightarrow \text{AMPO-O}2\text{H} $$

The AMPO-O₂H adduct exhibits two isomeric forms due to restricted rotation around the O–O bond. Isomer I (80% abundance) shows hyperfine splitting constants (hfsc) of $$ aN = 13.0 \, \text{G} $$ and $$ a{\beta\text{-H}} = 10.8 \, \text{G} $$, while Isomer II (20%) displays $$ aN = 13.1 \, \text{G} $$, $$ a{\beta\text{-H}} = 12.5 \, \text{G} $$, and $$ a_{\gamma\text{-H}} = 1.75 \, \text{G} $$. The adduct’s half-life (~8 minutes) surpasses DMPO-O₂H but is shorter than DEPMPO-O₂H, balancing stability and detectability.

Table 2: Comparison of Superoxide Adduct Properties

| Spin Trap | $$ a_N \, (\text{G}) $$ | $$ a_{\beta\text{-H}} \, (\text{G}) $$ | Half-Life (min) |

|---|---|---|---|

| DMPO | 14.3 | 11.2 | <1 |

| EMPO | 13.2 | 10.5 | 5 |

| DEPMPO | 13.4 | 12.6 | 16 |

| AMPO | 13.0–13.1 | 10.8–12.5 | 8 |

Computational Insights into AMPO’s Efficacy

DFT studies at the B3LYP/6-31+G** level demonstrate that AMPO’s carbamoyl group stabilizes the transition state during radical addition, lowering activation energy. The hydrogen-bonding network also reduces solvation effects, enhancing trapping efficiency in aqueous media. Comparative analyses show AMPO’s partition coefficient (log P = −0.5) is similar to DMPO, ensuring balanced solubility in hydrophobic and hydrophilic environments.

Propriétés

Numéro CAS |

61856-98-2 |

|---|---|

Formule moléculaire |

C6H10N2O2 |

Poids moléculaire |

142.16 g/mol |

Nom IUPAC |

2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxamide |

InChI |

InChI=1S/C6H10N2O2/c1-6(5(7)9)3-2-4-8(6)10/h4H,2-3H2,1H3,(H2,7,9) |

Clé InChI |

KLANKJVXTGUBGT-UHFFFAOYSA-N |

SMILES |

CC1(CCC=[N+]1[O-])C(=O)N |

SMILES canonique |

CC1(CCC=[N+]1[O-])C(=O)N |

Synonymes |

5-carbamoyl-5-methyl-1-pyrroline N-oxide AMPO cpd |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The efficacy of nitrone spin traps depends on substituent effects, which influence adduct stability, radical specificity, and decomposition kinetics. Below is a comparative analysis of AMPO and its analogs:

Stability and Decomposition Kinetics

- AMPO : Superoxide adducts (AMPO-OOH) exhibit slower decomposition compared to DMPO-OOH, minimizing false-positive detection of hydroxyl radicals . Thermodynamic studies show AMPO adducts have longer half-lives under physiological conditions .

- DMPO : DMPO-OOH decomposes rapidly (half-life <1 minute) into DMPO-OH, complicating interpretation in systems with mixed ROS .

- DEPMPO : Superior to DMPO, with DMPO-OOH-like stability but still subject to gradual hydrolysis .

Trapping Efficiency and Specificity

- AMPO : Demonstrates high specificity for superoxide and hydroxyl radicals, with distinguishable hyperfine splitting constants (e.g., aN = 14.3 G, aH = 10.2 G for AMPO-OH) .

- DMPO : Traps superoxide with rate constants (~10³ M⁻¹s⁻¹) but suffers from low sensitivity due to adduct instability .

- 4-POBN (α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone): Forms unstable superoxide adducts (4-POBN-OOH) but avoids hydroxyl radical artifacts .

Artifact Mitigation

AMPO’s carbamoyl group reduces intramolecular H-bonding and electron-withdrawing effects, stabilizing adducts and minimizing spurious signals . In contrast, DMPO’s methyl groups promote β-hydrogen abstraction, accelerating adduct breakdown .

Méthodes De Préparation

Cyclization of Precursor Intermediates

The synthesis of AMPO begins with the formation of a pyrroline ring structure substituted with carbamoyl and methyl groups. According to, AMPO is synthesized via a multi-step procedure starting from 5-methyl-1-pyrroline. The carbamoyl group (-CONH2) is introduced through nucleophilic substitution or condensation reactions. A critical step involves the oxidation of the pyrroline’s amine group to form the N-oxide functionality. This oxidation is typically achieved using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature conditions.

Key reaction parameters include:

-

Temperature : 0–25°C to prevent over-oxidation or decomposition.

-

Solvent : Aqueous or alcoholic media to stabilize intermediates.

-

Catalyst : Acidic or basic conditions to modulate reaction kinetics.

The final product is purified via recrystallization or column chromatography, yielding AMPO with >95% purity.

X-ray Crystallography and Structural Validation

The crystalline structure of AMPO was resolved using X-ray diffraction, confirming intramolecular hydrogen bonding between the carbamoyl group’s amide hydrogen and the N-oxide oxygen. This interaction stabilizes the nitrone’s conformation, enhancing its spin-trapping efficiency. Comparative analysis with the analogous compound NH2-AMPO (2-amino-5-carbamoyl-5-methyl-1-pyrroline N-oxide) revealed similar H-bonding patterns, underscoring the structural consistency of this synthetic family.

Green Chemistry Approaches

Solvent and Energy Optimization

Recent advances emphasize replacing traditional solvents (e.g., dichloromethane) with biodegradable alternatives like ethanol or ionic liquids. For example, utilized alcohol solutions during AMPO’s synthesis, achieving comparable yields while improving environmental sustainability. Microwave-assisted synthesis has also been explored to reduce reaction times from hours to minutes.

Analytical Characterization of AMPO

Electron Paramagnetic Resonance (EPR) Spectroscopy

AMPO’s spin-trapping capability was validated through EPR studies. Upon reaction with superoxide radicals (O2·−), AMPO forms two distinct adduct isomers:

-

Isomer I (80%) : a(N) = 13.0 G, a(β-H) = 10.8 G.

-

Isomer II (20%) : a(N) = 13.1 G, a(β-H) = 12.5 G, a(γ-H) = 1.75 G.

The half-life of the AMPO-O2H adduct (8 minutes) is shorter than that of DEPMPO-O2H (16 minutes), reflecting differences in nitrone stability.

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31+G//B3LYP/6-31G level predicted AMPO’s intramolecular H-bonding and thermodynamic favorability for superoxide adduct formation. These computational models align with experimental EPR data, enabling rational design of nitrone derivatives with enhanced radical-trapping properties.

Comparative Analysis of Nitrone Synthesis Methods

| Parameter | AMPO | DMPO | DEPMPO |

|---|---|---|---|

| Reaction Time | 6–8 hours | 12–24 hours | 10–15 hours |

| Yield | 78–85% | 65–70% | 70–75% |

| Adduct Half-Life | 8 minutes | <1 minute | 16 minutes |

| Partition Coefficient | 0.15 (octanol/buffer) | 0.12 | 0.18 |

Industrial-Scale Production Challenges

Purification and Quality Control

High-purity AMPO is essential for reliable EPR measurements. Residual solvents or unreacted intermediates can quench radical signals, necessitating rigorous purification via:

Q & A

Q. What are the recommended methods for synthesizing AMPO with high purity for spin-trapping applications?

AMPO synthesis typically involves nitrone formation via condensation of a ketone with hydroxylamine derivatives. A validated method includes reacting 5-methylpyrroline with carbamoyl chloride under anhydrous conditions, followed by oxidation with hydrogen peroxide to form the N-oxide group. Purification via recrystallization or column chromatography ensures minimal byproducts. For isotopic labeling (e.g., ¹³C or ¹⁵N), modified protocols using labeled precursors and optimized reaction kinetics are required .

Q. How does AMPO compare to DMPO in superoxide radical (O₂·⁻) trapping efficiency and adduct stability?

AMPO exhibits faster reaction kinetics with O₂·⁻ compared to DMPO, attributed to its carbamoyl substituent enhancing electrophilicity. However, AMPO-O₂·⁻ adducts show shorter half-lives (~10–15 minutes vs. DMPO’s ~30 minutes) due to steric effects influencing adduct stability. EPR studies confirm distinct hyperfine splitting constants (hfsc) for AMPO-O₂·⁻ (a<sup>N</sup> = 13.5 G, a<sup>β-H</sup> = 10.2 G) compared to DMPO .

Q. What experimental conditions optimize AMPO’s utility in biological systems (e.g., cell cultures)?

AMPO is water-soluble and stable at physiological pH (7.4). For cellular studies, concentrations of 10–50 mM are typical, with pre-incubation (15–30 minutes) to ensure adequate intracellular uptake. Control experiments must account for auto-oxidation artifacts by including catalase (to scavenge H₂O₂) and metal chelators (e.g., deferoxamine) .

Advanced Research Questions

Q. How do conformational exchanges in AMPO-O₂·⁻ adducts complicate EPR spectral interpretation?

AMPO-O₂·⁻ adducts exist as diastereomeric pairs (cis and trans isomers) due to restricted rotation around the nitroxide bond. These isomers exhibit distinct hfsc values and asymmetric line broadening in EPR spectra. Advanced analysis requires simulations using multi-component fitting software (e.g., Easyspin) and low-temperature measurements to "freeze" conformational exchanges .

Q. What computational strategies resolve contradictions between experimental and theoretical hfsc values for AMPO-O₂·⁻?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31+G*) incorporating solvent effects (via polarizable continuum models) and explicit water molecules improve agreement with experimental a<sup>N</sup> and a<sup>β-H</sup> values. Discrepancies arise from neglecting bulk solvent dielectric properties or hydrogen-bonding interactions in earlier models .

Q. Does AMPO’s N-oxide group pose mutagenicity risks in long-term studies?

While aromatic N-oxides are flagged for DNA reactivity, AMPO’s aliphatic N-oxide structure lacks direct evidence of mutagenicity. Structure-activity relationship (SAR) fingerprinting using public/proprietary databases shows no significant alerts for AMPO. However, confirmatory Ames tests with S9 metabolic activation are recommended for rigorous safety assessment .

Q. How do isotopic labeling strategies enhance AMPO’s utility in in vivo radical detection?

Isotopic labeling (e.g., ¹³C or ¹⁵N at the carbamoyl or nitroxide positions) improves EPR sensitivity by reducing spectral overlap and enabling site-specific radical identification. For example, ¹³C-labeled AMPO enhances resolution in complex biological matrices like mitochondrial extracts .

Methodological Challenges and Data Contradictions

Q. Why do experimental studies report AMPO-O₂·⁻ as the major product, while computational models predict cis isomer dominance?

Kinetic trapping often favors the thermodynamically less stable trans isomer due to faster adduct formation, whereas DFT calculations predict cis isomer stability. This discrepancy is resolved by time-resolved EPR studies showing trans isomer dominance at early time points, followed by cis isomer accumulation during prolonged incubation .

Q. How reliable are AMPO-based assays for quantifying mitochondrial superoxide?

AMPO’s mitochondrial uptake is limited by its hydrophilicity. Conjugation with mitochondria-targeting moieties (e.g., triphenylphosphonium) improves localization. Validation requires parallel assays (e.g., MitoSOX Red fluorescence) to confirm specificity and rule out cytosolic radical interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.